molecular formula C22H15ClFN3O3S B11575487 1-(4-Chlorophenyl)-7-fluoro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Chlorophenyl)-7-fluoro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11575487
M. Wt: 455.9 g/mol
InChI Key: HQRAAQXXOQLIHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-7-fluoro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound featuring a fused chromeno-pyrrole-dione core. Its structure includes:

  • A 4-chlorophenyl group at position 1, contributing electron-withdrawing effects and influencing lipophilicity.
  • A 5-propyl-1,3,4-thiadiazol-2-yl moiety at position 2, introducing sulfur and nitrogen heteroatoms, which may enhance binding interactions in biological systems.
  • A 7-fluoro substituent on the chromene ring, modulating electronic properties and steric bulk.

Its structural complexity necessitates advanced synthetic methodologies, likely involving multi-step heterocyclic annulation and functionalization reactions.

Properties

Molecular Formula

C22H15ClFN3O3S

Molecular Weight

455.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-7-fluoro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H15ClFN3O3S/c1-2-3-16-25-26-22(31-16)27-18(11-4-6-12(23)7-5-11)17-19(28)14-10-13(24)8-9-15(14)30-20(17)21(27)29/h4-10,18H,2-3H2,1H3

InChI Key

HQRAAQXXOQLIHH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-7-fluoro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route begins with the esterification of 4-chlorobenzoic acid with methanol in the presence of concentrated sulfuric acid to form methyl 4-chlorobenzoate . This intermediate is then subjected to hydrazination, salt formation, and cyclization to yield the thiadiazole ring

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-7-fluoro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The chlorophenyl and fluoro groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the chlorine or fluorine atoms.

Scientific Research Applications

1-(4-Chlorophenyl)-7-fluoro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-7-fluoro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiadiazole moiety is known for its strong aromaticity, which contributes to the compound’s stability and potential biological activity . The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Implications :

  • Electron effects : The 4-chlorophenyl group in the target compound may enhance oxidative stability compared to the electron-rich isopropylphenyl group in ’s analogue.

Data Tables

Table 1: Structural Comparison of Chromeno-Pyrrole-Dione Derivatives

Compound Core Structure Position 1 Substituent Position 2 Substituent Additional Features
Target Compound Chromeno[2,3-c]pyrrole-3,9-dione 4-Chlorophenyl 5-Propyl-1,3,4-thiadiazol-2-yl 7-Fluoro
Compound Chromeno[2,3-c]pyrrole-3,9-dione 4-Isopropylphenyl 5-Isobutyl-1,3,4-thiadiazol-2-yl 7-Fluoro
Fluoroimide ( ) Pyrrole-2,5-dione 4-Fluorophenyl N/A 3,4-Dichloro

Table 2 : Hypothetical Property Comparisons Based on Substituent Effects

Property Target Compound Compound Fluoroimide
LogP (estimated) Higher (Cl, propyl) Moderate (isopropyl, isobutyl) Lower (smaller substituents)
Electron Density Reduced (Cl) Increased (isopropyl) Highly reduced (Cl, F)
Bioactivity Potential Likely diverse (complex structure) Agrochemical candidates Fungicidal

Biological Activity

The compound 1-(4-Chlorophenyl)-7-fluoro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a novel heterocyclic derivative that has garnered attention for its potential biological activities, particularly in oncology. This article reviews its biological activity based on existing literature, focusing on its cytotoxic effects against various cancer cell lines and the underlying mechanisms of action.

Chemical Structure

This compound features a complex structure that includes:

  • A chromeno moiety
  • A thiadiazole ring
  • A chlorophenyl group
  • A fluorine atom

These structural components contribute to its biological properties.

Anticancer Properties

Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit significant anticancer activity. The specific compound has shown promising results in vitro against several cancer cell lines.

  • Cytotoxicity Testing
    • The cytotoxic effects were evaluated using the MTT assay against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines.
    • The results indicated that this compound exhibited an IC50 value comparable to established chemotherapeutic agents. For instance:
      • Against MCF-7 cells: IC50 = 7.56 µg/mL (similar to 5-Fluorouracil)
      • Against HepG2 cells: IC50 = 9.6 µM
Cell LineCompound IC50 (µg/mL)Control (5-FU) IC50 (µg/mL)
MCF-77.566.80
HepG29.610.0

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Cell Cycle Arrest : Treatment with the compound resulted in cell cycle arrest at the S and G2/M phases in MCF-7 and HepG2 cells, respectively .
  • Apoptosis Induction : Increased levels of pro-apoptotic markers such as Bax and caspase 9 were observed, indicating that the compound promotes apoptosis in cancer cells .

Selectivity and Safety Profile

The selectivity of this compound for cancer cells over normal cells was assessed through comparative studies with Vero cells (normal mammalian cells). The results indicated a significant selectivity index, suggesting lower toxicity to normal cells compared to cancerous ones .

Case Studies

In a recent study published in ACS Omega, researchers synthesized various derivatives based on the thiadiazole scaffold and tested their activity against multiple cancer types. The findings highlighted that modifications to the thiadiazole structure significantly influenced cytotoxicity and selectivity profiles:

  • Derivative Modifications : Substituting different groups on the thiadiazole ring enhanced activity; for example, introducing a piperazine ring led to an increase in potency (IC50 = 2.32 µg/mL) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.